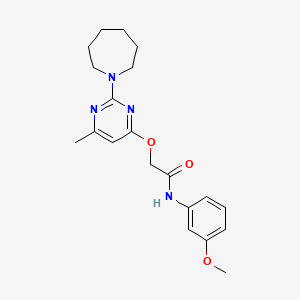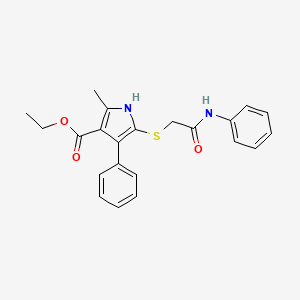![molecular formula C16H20N2O2S B2564831 N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide CAS No. 1184141-28-3](/img/structure/B2564831.png)
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide, commonly known as CMH-1, is a novel small molecule inhibitor that has shown promising results in cancer treatment. CMH-1 is a potent inducer of apoptosis, a process of programmed cell death, in cancer cells while sparing normal cells.
Mécanisme D'action
The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex that degrades proteins. CMH-1 binds to the proteasome and prevents its function, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation triggers the activation of the apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
CMH-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, CMH-1 has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. CMH-1 also inhibits the activation of NF-κB, a transcription factor that promotes cell survival and inflammation. These effects suggest that CMH-1 may have potential as a therapeutic agent for other diseases, such as inflammatory disorders and angiogenesis-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMH-1 in lab experiments is its specificity for cancer cells. CMH-1 induces apoptosis only in cancer cells while sparing normal cells, making it a promising candidate for cancer treatment. However, one limitation of using CMH-1 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. This limitation can be overcome by using appropriate solvents and delivery systems.
Orientations Futures
For the research and development of CMH-1 include optimization of the synthesis method, investigation of its potential as a therapeutic agent for other diseases, development of more effective delivery systems, and identification of biomarkers for personalized cancer treatment.
Méthodes De Synthèse
The synthesis of CMH-1 involves the reaction of 4-hydroxybenzenethiol with 1-cyanocyclohexanecarbonyl chloride to form 2-(4-hydroxyphenylthio)-1-cyanocyclohexanecarboxylic acid. This intermediate product is then reacted with N-methylglycine methyl ester to form CMH-1. The synthesis of CMH-1 is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
CMH-1 has been extensively studied for its anti-cancer properties. In vitro studies have shown that CMH-1 induces apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer. In vivo studies using mouse xenograft models have also shown that CMH-1 inhibits tumor growth without causing significant toxicity to normal tissues. These studies suggest that CMH-1 has potential as a novel anti-cancer agent.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(16(12-17)9-3-2-4-10-16)15(20)11-21-14-7-5-13(19)6-8-14/h5-8,19H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOWECSTOQYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=CC=C(C=C1)O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)
![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)
![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564753.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)

![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)
![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)



![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)